N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
Overview
Description
N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Bromination: The bromophenyl group is incorporated through bromination reactions using bromine or other brominating agents.
Final Coupling: The final step involves coupling the bromophenyl group with the thiadiazole-morpholine intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the morpholine and thiadiazole rings could modulate the compound’s activity and selectivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-(morpholin-4-yl)aniline: This compound shares the bromophenyl and morpholine groups but lacks the thiadiazole moiety.
N-(3-bromophenyl)-2-{[4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-10-2-1-3-11(8-10)16-12(20)9-22-14-13(17-23-18-14)19-4-6-21-7-5-19/h1-3,8H,4-7,9H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKSPVUJFCXPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.